
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone, also known as 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is an organic compound belonging to the class of anilines. It is a white solid with a melting point of 97-99 °C and a boiling point of 302-303 °C. It is soluble in ethanol and slightly soluble in water. 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.
Mécanisme D'action
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is an organic compound belonging to the class of anilines. It acts as a nucleophile, reacting with electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. In the presence of an acid catalyst, it reacts with 4-nitrophenylacetic acid to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. In the presence of an alkaline catalyst, the intermediate product is hydrolyzed to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is not known to have any direct biochemical or physiological effects. However, it is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, which can have various biochemical and physiological effects. For example, the anti-inflammatory drug, diclofenac, which is synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is known to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline in laboratory experiments is its availability. It is commercially available in a variety of forms, such as solid, liquid, and powder, which makes it easy to use in various experiments. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air and is also highly flammable, which can pose a safety hazard in laboratory experiments.
Orientations Futures
Future research on 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline could focus on the development of new synthesis methods for the compound, as well as new applications for the compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted on the biochemical and physiological effects of compounds synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, such as diclofenac. Finally, research could be conducted on the safety and toxicity of 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline can be synthesized from 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in two steps. The first step involves the reaction of 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. The second step involves the hydrolysis of the intermediate product in the presence of an alkaline catalyst, such as sodium hydroxide, to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is used as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is used in the synthesis of a variety of compounds, such as 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)anilinium chloride, which is an important intermediate in the synthesis of the anti-inflammatory drug, diclofenac. It is also used in the synthesis of the herbicide, 2-methyl-5-chloro-N-((4-nitrophenyl)methyl)aniline, which is used to control weeds in agricultural fields.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-16-7-4-12(17)10-14(16)18-9-8-15(20)11-2-5-13(6-3-11)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDAKJFIKCDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)
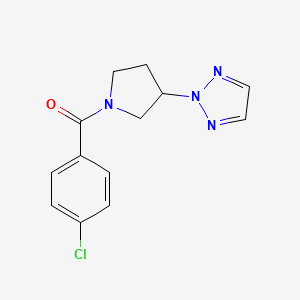
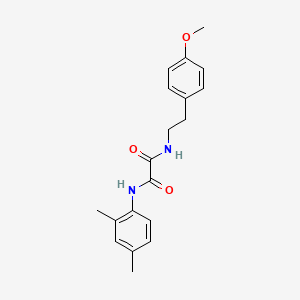
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
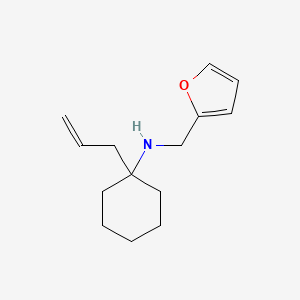
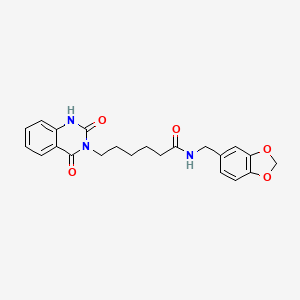
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)

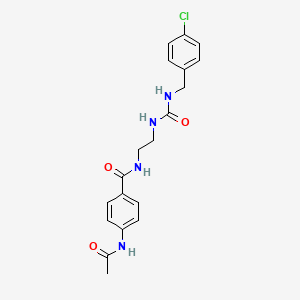

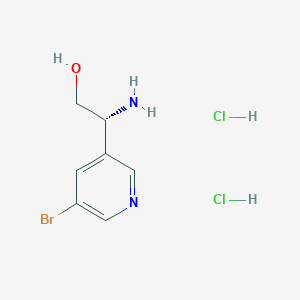
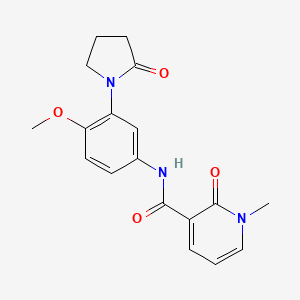
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)